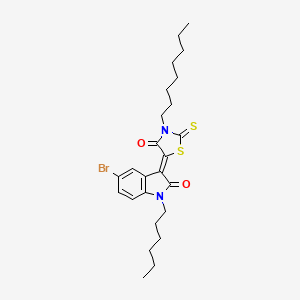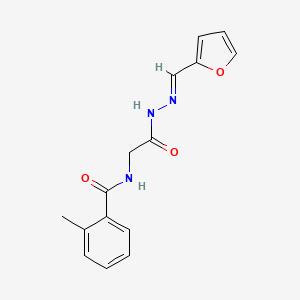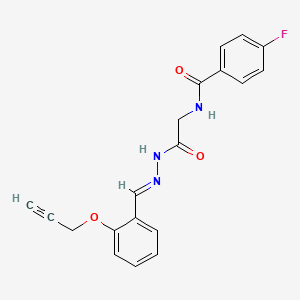![molecular formula C12H8FNO4S B12017092 [(5E)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12017092.png)
[(5E)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID is a synthetic organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a fluorobenzylidene group attached to a thiazolidine ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID typically involves the condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then subjected to further reaction with chloroacetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, (5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID is investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways is of particular interest in drug discovery.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action of (5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzylidene group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The thiazolidine ring can also interact with biological membranes, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (5-(4-CHLOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID
- (5-(4-METHYLBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID
- (5-(4-NITROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID
Uniqueness
The presence of the fluorobenzylidene group in (5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID imparts unique properties such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
Fórmula molecular |
C12H8FNO4S |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
2-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H8FNO4S/c13-8-3-1-7(2-4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5+ |
Clave InChI |
GKZSXWLBIDINFJ-WEVVVXLNSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CC(=O)O)F |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017010.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12017017.png)

![N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12017023.png)



![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12017053.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12017066.png)
![2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B12017071.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017078.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12017082.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12017085.png)
![N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017086.png)
